N-(2,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethoxy and methoxyphenoxy groups. The final step involves the formation of the carbothioamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(2,5-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and produce specific effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and carbothioamides. These compounds share structural features but may differ in their specific functional groups and overall activity.
Uniqueness
What sets N-(2,5-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE apart is its combination of multiple functional groups, which can provide unique reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H32N2O4S |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C28H32N2O4S/c1-18-10-11-19(2)22(14-18)29-28(35)30-13-12-20-15-26(32-4)27(33-5)16-21(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-11,14-16,23H,12-13,17H2,1-5H3,(H,29,35) |
InChI Key |
IFTGOUFDSSOBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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